molecular formula C9H10FIO2 B14058741 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene

1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene

Cat. No.: B14058741
M. Wt: 296.08 g/mol
InChI Key: JWJOUBSWFHMTJJ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. The process can be summarized as follows:

    Fluoromethylation: The fluoromethyl group can be introduced using a fluoromethylating agent such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The fluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of methoxy groups increases the electron density on the ring, making it more reactive towards electrophiles. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-3-iodobenzene: Lacks the fluoromethyl group, making it less reactive in certain reactions.

    1,2-Dimethoxy-5-fluoromethylbenzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.

    1,2-Dimethoxybenzene: Lacks both iodine and fluoromethyl groups, making it less versatile in synthetic applications.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-5-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

JWJOUBSWFHMTJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CF)I

Origin of Product

United States

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